Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 352018-90-7
VCID: VC2169048
InChI: InChI=1S/C15H18N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)14-5-3-12(11-16)4-6-14/h3-6,13H,2,7-10H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C#N
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

CAS No.: 352018-90-7

Cat. No.: VC2169048

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate - 352018-90-7

Specification

CAS No. 352018-90-7
Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
IUPAC Name ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C15H18N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)14-5-3-12(11-16)4-6-14/h3-6,13H,2,7-10H2,1H3
Standard InChI Key LIWHXOHASZYDEM-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C#N
Canonical SMILES CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C#N

Introduction

Chemical Identification and Structure

Basic Information

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate is an organic compound with a piperidine core structure. It has been cataloged in chemical databases with specific identifiers that allow for its tracking and reference in scientific literature . This compound features a piperidine ring with two key functional groups: a 4-cyanophenyl substituent attached to the nitrogen atom and an ethyl carboxylate group at the 4-position of the piperidine ring .

Identification Parameters

The compound is registered with several identification parameters that facilitate its recognition in chemical databases and literature. These identifiers are crucial for scientific communication and research reproducibility .

Table 1: Identification Parameters of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

ParameterValue
PubChem CID2779638
CAS Number352018-90-7
Molecular FormulaC₁₅H₁₈N₂O₂
IUPAC Nameethyl 1-(4-cyanophenyl)piperidine-4-carboxylate
InChIInChI=1S/C15H18N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)14-5-3-12(11-16)4-6-14/h3-6,13H,2,7-10H2,1H3
InChIKeyLIWHXOHASZYDEM-UHFFFAOYSA-N

Physical and Chemical Properties

Physical Characteristics

The physical characteristics of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate are important for understanding its behavior in various environments and potential applications. These properties determine its solubility, stability, and interactions with biological systems .

Table 2: Physical Properties of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

PropertyValue
Molecular Weight258.32 g/mol
Exact Mass258.136827821 Da
Monoisotopic Mass258.136827821 Da
Topological Polar Surface Area53.3 Ų
Heavy Atom Count19
XLogP3-AA2.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Complexity344

Spectral Data and Crystallography

Crystal structure data for Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate has been reported and is available in crystallographic databases. The Crystal Structure Database reference indicates that the compound has been studied using X-ray crystallography, providing detailed information about its three-dimensional structure and molecular packing .

Table 3: Crystallographic Data

ParameterValue
CCDC Number863511
Associated Article DOI10.1021/cg201028e
Crystal Structure Data DOI10.5517/ccxzk6m

Synthetic Pathways and Chemical Reactivity

Chemical Reactivity Considerations

The chemical reactivity of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate is determined by its functional groups:

  • The cyano group (-CN) can participate in various transformations, including hydrolysis to form carboxylic acids or amides, reduction to form amines, and addition reactions.

  • The ester group (ethyl carboxylate) is susceptible to hydrolysis, transesterification, and reduction reactions.

  • The tertiary amine of the piperidine ring can act as a nucleophile or base in various reactions and may also undergo quaternization.

Research Applications and Future Directions

Future Research Directions

Future research on Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate could benefit from:

  • Comprehensive antimicrobial screening to determine its specific efficacy against various microbial strains.

  • Structure-activity relationship studies to understand how structural modifications affect its biological properties.

  • Detailed investigation of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles.

  • Exploration of its potential antioxidant activities, as suggested by research on related piperidine derivatives .

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